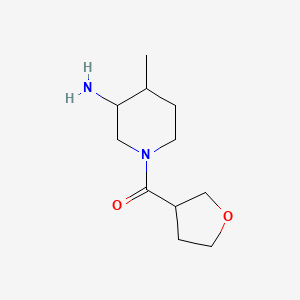
(3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol This compound features a piperidine ring substituted with an amino group and a methyl group, as well as a tetrahydrofuran ring attached to a methanone group
Vorbereitungsmethoden
The synthesis of (3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-amino-4-methylpiperidine with tetrahydrofuran-3-carboxylic acid under specific reaction conditions . Industrial production methods may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
Analyse Chemischer Reaktionen
(3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
(3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-3-yl)methanone can be compared with other similar compounds, such as:
(3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone: This compound has a similar structure but differs in the position of the tetrahydrofuran ring attachment.
(3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-4-yl)methanone: Another similar compound with a different tetrahydrofuran ring position.
(3-Amino-4-methylpiperidin-1-yl)(tetrahydrofuran-5-yl)methanone: This compound also varies in the position of the tetrahydrofuran ring.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
(3-amino-4-methylpiperidin-1-yl)-(oxolan-3-yl)methanone |
InChI |
InChI=1S/C11H20N2O2/c1-8-2-4-13(6-10(8)12)11(14)9-3-5-15-7-9/h8-10H,2-7,12H2,1H3 |
InChI-Schlüssel |
QXYSGCXPFCISKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1N)C(=O)C2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol](/img/structure/B15329546.png)
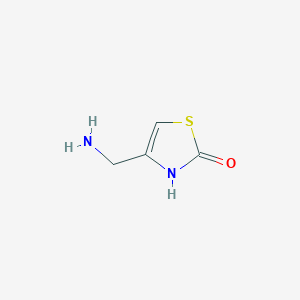
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15329556.png)
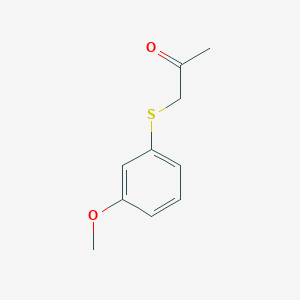
![6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B15329568.png)
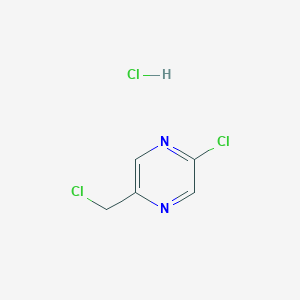
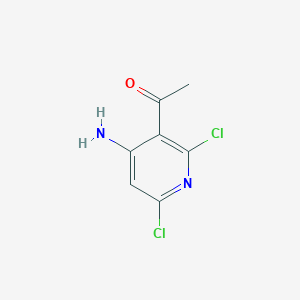
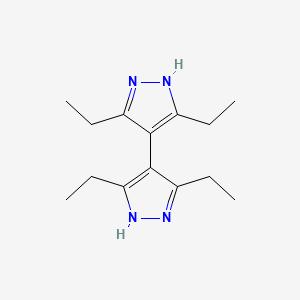

![tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B15329600.png)

